Cas no 214337-28-7 ((2-BromobenzoDThiazol-6-Yl)Methanol)
(2-BromobenzoDThiazol-6-Yl)Methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-bromo-1,3-benzothiazol-6-yl)methanol
- O10043
- AKOS030627854
- DB-116643
- (2-bromobenzo[d]thiazol-6-yl)methanol
- SCHEMBL7407979
- DS-20046
- 214337-28-7
- FMONXQUGLOZBOG-UHFFFAOYSA-N
- CS-0254909
- (2-Bromobenzothiazol-6-yl)methanol
- (2-BromobenzoDThiazol-6-Yl)Methanol
-
- Inchi: 1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2
- InChI Key: FMONXQUGLOZBOG-UHFFFAOYSA-N
- SMILES: BrC1=NC2C=CC(CO)=CC=2S1
Computed Properties
- Exact Mass: 242.93535g/mol
- Monoisotopic Mass: 242.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 61.4Ų
(2-BromobenzoDThiazol-6-Yl)Methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006224-5g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 5g |
$1366.80 | 2023-09-02 | |
| Alichem | A059006224-10g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 10g |
$2070.30 | 2023-09-02 | |
| Alichem | A059006224-25g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 25g |
$3450.50 | 2023-09-02 | |
| Chemenu | CM251352-1g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 1g |
$374 | 2021-06-17 | |
| Chemenu | CM251352-5g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 5g |
$935 | 2021-06-17 | |
| Chemenu | CM251352-10g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 10g |
$1403 | 2021-06-17 | |
| Chemenu | CM251352-25g |
(2-Bromobenzo[d]thiazol-6-yl)methanol |
214337-28-7 | 95% | 25g |
$2338 | 2021-06-17 | |
| TRC | B815755-10mg |
(2-Bromobenzo[D]Thiazol-6-Yl)Methanol |
214337-28-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815755-50mg |
(2-Bromobenzo[D]Thiazol-6-Yl)Methanol |
214337-28-7 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B815755-100mg |
(2-Bromobenzo[D]Thiazol-6-Yl)Methanol |
214337-28-7 | 100mg |
$ 210.00 | 2022-06-06 |
(2-BromobenzoDThiazol-6-Yl)Methanol Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (2-BromobenzoDThiazol-6-Yl)Methanol
Introduction to (2-Bromobenzo[d]thiazol-6-yl)methanol (CAS No. 214337-28-7)
(2-Bromobenzo[d]thiazol-6-yl)methanol, with the CAS number 214337-28-7, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic aromatic compound features a brominated benzo[d]thiazole core, which is a key structural motif in many biologically active molecules. The methanol substituent at the 6-position of the thiazole ring adds to its versatility, making it a valuable intermediate in synthetic chemistry and drug development.
The benzo[d]thiazole scaffold is well-documented for its role in medicinal chemistry due to its ability to interact with various biological targets. Specifically, benzo[d]thiazoles have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a bromine atom at the 2-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from benzo[d]thiazole derivatives. One notable area of investigation is its application in oncology. Studies have demonstrated that certain benzo[d]thiazole compounds can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, modifications at the 6-position, such as the methanol group in (2-bromobenzo[d]thiazol-6-yl)methanol, can influence the compound's bioactivity by altering its binding affinity to specific protein targets.
Moreover, the methanol moiety in this compound serves as a versatile handle for further derivatization. It can be oxidized to form aldehydes or carboxylic acids, or it can undergo esterification to introduce polar functional groups that enhance solubility and bioavailability. These modifications are crucial in optimizing pharmacokinetic properties and improving drug-like characteristics.
The bromine atom at the 2-position of the benzo[d]thiazole ring also plays a critical role in modulating reactivity and bioactivity. Brominated aromatic compounds are frequently employed in medicinal chemistry due to their ability to participate in various chemical transformations while maintaining strong interactions with biological targets. For example, bromine can be selectively removed or replaced through metal-catalyzed reactions, allowing for fine-tuning of molecular structure and function.
Recent advances in computational chemistry have further accelerated the discovery of novel benzo[d]thiazole derivatives like (2-bromobenzo[d]thiazol-6-yl)methanol. Molecular modeling techniques enable researchers to predict binding affinities and optimize lead compounds before experimental synthesis. This approach has significantly reduced the time and cost associated with drug development while improving success rates.
In conclusion, (2-bromobenzo[d]thiazol-6-yl)methanol (CAS No. 214337-28-7) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent starting material for synthesizing biologically active molecules targeting various diseases, particularly cancer. The ongoing exploration of its derivatives underscores its importance as a building block in modern drug discovery efforts.
214337-28-7 ((2-BromobenzoDThiazol-6-Yl)Methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)